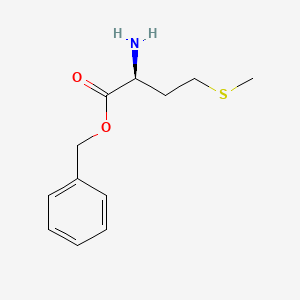

L-methionine benzyl ester

Description

Research Significance within Amino Acid Chemistry and Derivative Synthesis

L-methionine benzyl (B1604629) ester is a critically important intermediate in the synthesis of a variety of organic molecules. unimi.it Its significance lies in the temporary protection of the carboxylic acid group of L-methionine, which allows for selective reactions at other functional groups within the molecule, primarily the amino group. unimi.itlibretexts.org This protective strategy is fundamental in the stepwise construction of peptides, where a specific sequence of amino acids must be assembled. libretexts.org The benzyl ester group can be readily introduced and later removed under mild conditions, such as catalytic hydrogenolysis, a process that does not typically interfere with other sensitive functionalities within the peptide chain. libretexts.org

Beyond peptide synthesis, L-methionine benzyl ester serves as a chiral building block for the synthesis of non-peptide molecules. unimi.it The inherent chirality of the L-methionine backbone is preserved in its benzyl ester derivative, making it a valuable starting material for the construction of enantiomerically pure complex structures. Researchers have utilized L-methionine benzyl ester in the synthesis of various chiral molecules, leveraging the unique properties of the methionine side chain. unimi.itresearchgate.net The synthesis of poly(L-methionine) derivatives with varied functionalities has also been explored, showcasing the versatility of methionine and its esters in materials science. researchgate.net

The chemical properties of L-methionine benzyl ester, often prepared and handled as its p-toluenesulfonate salt, have been a subject of study to optimize reaction conditions and prevent side reactions like racemization. unimi.itresearchgate.net Methionine and its derivatives are known to be susceptible to racemization under certain conditions, and research has focused on developing synthetic protocols that maintain high enantiomeric purity. unimi.itresearchgate.net

| Property | Description | Reference(s) |

| Primary Role | Synthetic intermediate with a protected carboxyl group. | unimi.it |

| Key Application | C-protected amino acid derivative in peptide synthesis. | unimi.itlibretexts.org |

| Chirality | Serves as a chiral building block for non-peptide molecules. | unimi.itresearchgate.net |

| Common Form | Frequently prepared and used as its p-toluenesulfonate salt. | unimi.it |

Historical Trajectories of Research into Amino Acid Benzyl Esters as Key Intermediates

The use of benzyl esters as protecting groups for the carboxyl function of amino acids has a long-standing history in organic chemistry, dating back to the early days of peptide synthesis. The concept of protecting reactive functional groups to achieve specific chemical transformations was pioneered by chemists like Emil Fischer in the early 20th century. sci-hub.se

The development of methods to prepare amino acid benzyl esters was a significant advancement. A common historical method involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water. unimi.itresearchgate.net Initially, solvents like benzene (B151609) or carbon tetrachloride were used for this purpose. unimi.itresearchgate.net However, due to the hazardous nature of these solvents, research has been directed towards finding safer alternatives like cyclohexane (B81311). unimi.it

The utility of amino acid benzyl esters was quickly recognized for their stability under various reaction conditions and the ease of deprotection via catalytic hydrogenolysis. libretexts.org This made them superior to other simple alkyl esters, like methyl or ethyl esters, which require harsher conditions for removal that could compromise the integrity of the target molecule. libretexts.org Over the years, the synthesis and application of a wide range of amino acid benzyl esters, including that of L-methionine, have been extensively documented, solidifying their role as indispensable tools in the synthesis of peptides and other complex chiral molecules. unimi.ituoa.gr The continuous refinement of synthetic methods for these esters, focusing on efficiency, safety, and the preservation of stereochemical integrity, remains an active area of research. unimi.itresearchgate.net

| Era | Key Developments in Amino Acid Benzyl Ester Research | Reference(s) |

| Early 20th Century | Foundational work on peptide synthesis and the concept of protecting groups. | sci-hub.se |

| Mid-20th Century | Establishment of methods for synthesizing amino acid benzyl esters, often as their p-toluenesulfonate salts. | uoa.gr |

| Late 20th/Early 21st Century | Refinement of synthetic methods to replace hazardous solvents and improve enantiomeric purity. | unimi.itresearchgate.netresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

benzyl (2S)-2-amino-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C12H17NO2S/c1-16-8-7-11(13)12(14)15-9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3/t11-/m0/s1 |

InChI Key |

BVEZTLFYEZBHOB-NSHDSACASA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)OCC1=CC=CC=C1)N |

Canonical SMILES |

CSCCC(C(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for L Methionine Benzyl Ester and Its Derivatives

Esterification Strategies and Optimization for Enantiopurity

The direct esterification of L-methionine with benzyl (B1604629) alcohol is a primary method for synthesizing L-methionine benzyl ester. However, achieving high yields while preserving the stereochemical integrity of the chiral center presents significant challenges. Researchers have focused on optimizing reaction conditions and developing novel strategies to overcome these hurdles.

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for preparing amino acid benzyl esters. nih.govresearchgate.net The reaction involves treating the amino acid with benzyl alcohol and a strong acid catalyst, such as p-toluenesulfonic acid, while removing the water formed during the reaction to drive the equilibrium towards the ester product. nih.govresearchgate.netorganic-chemistry.org

Traditional Fischer-Speier conditions often utilized hazardous solvents like benzene (B151609) or carbon tetrachloride for azeotropic water removal. researchgate.netunimi.it Modern modifications focus on replacing these toxic solvents with safer and more environmentally friendly alternatives. These enhancements aim to maintain or improve reaction efficiency and enantiopurity. For instance, the use of cyclohexane (B81311) has been explored as a less hazardous azeotroping agent. researchgate.netunimi.it

Key modifications and enhancements to the Fischer-Speier esterification for L-methionine benzyl ester synthesis include:

Alternative Catalysts: While p-toluenesulfonic acid is common, other Brønsted or Lewis acids can be employed to catalyze the reaction. organic-chemistry.org

Optimized Reaction Time and Temperature: Careful control of these parameters is crucial to ensure complete reaction without promoting side reactions or racemization.

Efficient Water Removal: Techniques like azeotropic distillation with safer solvents or the use of dehydrating agents are critical for driving the reaction to completion. organic-chemistry.org

The choice of solvent plays a pivotal role in the synthesis of L-methionine benzyl ester, significantly impacting both the reaction yield and the stereochemical outcome. nih.govresearchgate.netunimi.it Historically, hazardous solvents such as benzene and carbon tetrachloride were used to facilitate the azeotropic removal of water, a critical step in driving the Fischer-Speier esterification towards completion. researchgate.netunimi.it However, due to their toxicity, significant research has been dedicated to finding safer and more effective alternatives.

Cyclohexane has emerged as a viable substitute for benzene and carbon tetrachloride. researchgate.netunimi.it It forms a low-boiling azeotrope with water, allowing for its efficient removal at a relatively low temperature, which helps in preventing racemization. unimi.it While effective for many amino acids, the synthesis of L-methionine benzyl ester in cyclohexane can result in modest yields. nih.govresearchgate.net

Green ethers , such as 2-methyltetrahydrofuran (B130290) (Me-THF), have shown considerable promise as alternative solvents. nih.gov Research has demonstrated that Me-THF can lead to good yields of enantiomerically pure L-methionine benzyl ester. nih.gov Other green ethers like cyclopentyl methyl ether (CPME) and tert-amyl methyl ether (TAME) were investigated but found to be less suitable; CPME caused racemization, and TAME decomposed under the acidic reaction conditions. nih.gov

The polarity of the solvent is another important factor. For "problematic" amino acids like methionine, more polar solvents can be beneficial. nih.gov The selection of an appropriate solvent system is therefore a critical optimization step in achieving high yields of enantiopure L-methionine benzyl ester.

| Solvent | Key Advantages | Reported Disadvantages for L-Methionine | Reference |

|---|---|---|---|

| Benzene/Carbon Tetrachloride | Effective azeotropic water removal | Highly hazardous and toxic | researchgate.netunimi.it |

| Toluene (B28343) | Higher boiling point for azeotropic removal | Causes significant racemization | nih.govresearchgate.netunimi.it |

| Cyclohexane | Safer alternative, low-boiling azeotrope | Modest yields | nih.govresearchgate.netunimi.it |

| 2-Methyltetrahydrofuran (Me-THF) | "Green" solvent, good yields, maintains enantiopurity | None reported in the study | nih.gov |

| Cyclopentyl methyl ether (CPME) | "Green" solvent | Causes racemization | nih.gov |

| tert-Amyl methyl ether (TAME) | "Green" solvent | Decomposes under acidic conditions | nih.gov |

Maintaining the enantiomeric purity of L-methionine during its conversion to the benzyl ester is of utmost importance, as racemization can significantly diminish its utility in stereospecific applications such as peptide synthesis. researchgate.netunimi.it Racemization, the formation of an equal mixture of both enantiomers, is a common side reaction in amino acid esterification, particularly under harsh conditions. unimi.it

Several factors can contribute to the racemization of L-methionine benzyl ester during its synthesis:

High Temperatures: Elevated reaction temperatures, often required for azeotropic water removal in high-boiling solvents like toluene, can promote racemization. nih.govresearchgate.netunimi.it

Prolonged Reaction Times: Extended exposure to acidic conditions can increase the likelihood of racemization.

Solvent Choice: The solvent system plays a critical role. Solvents with high-boiling water azeotropes, such as toluene and benzyl alcohol itself, are known to cause partial or total racemization. nih.govresearchgate.net In contrast, solvents that form low-boiling azeotropes with water, like cyclohexane, help to minimize this issue by allowing the reaction to proceed at lower temperatures. unimi.it

Acid Catalyst: The nature and concentration of the acid catalyst can also influence the rate of racemization.

Strategies to prevent and control racemization include:

Use of Low-Temperature Azeotroping Solvents: Employing solvents like cyclohexane or green ethers such as Me-THF that effectively remove water at lower temperatures is a key strategy. nih.govresearchgate.netunimi.it

Optimization of Reaction Conditions: Carefully controlling the reaction temperature and time to ensure the reaction goes to completion without unnecessary exposure to harsh conditions is crucial.

Chiral HPLC Analysis: The use of chiral High-Performance Liquid Chromatography (HPLC) is essential for monitoring the enantiomeric excess of the product and ensuring the effectiveness of the chosen synthetic method in preventing racemization. nih.govunimi.it

Research has shown a correlation between the electronegativity of the amino acid side chain and its susceptibility to racemization, with methionine being among the more susceptible amino acids. unimi.it Therefore, careful selection of reaction parameters is particularly critical for the synthesis of enantiopure L-methionine benzyl ester.

Green Chemistry Approaches in L-Methionine Benzyl Ester Synthesis

The synthesis of amino acid esters, including L-methionine benzyl ester, has traditionally relied on the Fischer-Speier esterification method. This process typically involves heating the amino acid with an alcohol in the presence of an acid catalyst and a solvent capable of azeotropically removing the water formed during the reaction. nih.gov Historically, hazardous solvents such as benzene, carbon tetrachloride, and toluene have been employed for this purpose. nih.govunimi.it These solvents are now recognized as highly toxic and environmentally damaging, prompting a shift towards more sustainable alternatives in line with the principles of green chemistry. nih.gov

Recent research has focused on replacing these hazardous solvents with safer, "greener" options. Cyclohexane has been successfully used as a water-azeotroping solvent for the synthesis of several amino acid benzyl esters, offering a more environmentally benign alternative to benzene and carbon tetrachloride. unimi.it While effective for many amino acids, the synthesis of L-methionine benzyl ester in cyclohexane proceeds with only modest yield. nih.govresearchgate.net

To improve the efficiency of L-methionine benzyl ester synthesis under green conditions, more polar solvents have been investigated. A particular focus has been on "green ethers" such as cyclopentyl methyl ether (CPME), tert-amyl methyl ether (TAME), and 2-methyltetrahydrofuran (Me-THF). nih.gov Among these, Me-THF, which is derived from renewable resources, has proven to be a particularly effective solvent. nih.govresearchgate.net The synthesis of L-methionine benzyl ester p-toluenesulfonate in refluxing Me-THF with benzyl alcohol and p-toluenesulfonic acid results in good yields without causing racemization. nih.gov Chiral HPLC analysis has confirmed the enantiomeric purity of the product obtained through this greener method. nih.govresearchgate.net

The table below compares the use of different solvents in the Fischer-Speier synthesis of L-methionine benzyl ester, highlighting the advantages of green chemistry approaches.

| Solvent | Classification | Yield of L-Methionine Benzyl Ester | Key Observations |

| Benzene, Carbon Tetrachloride | Hazardous | Not specified, but historically used | Highly toxic and environmentally damaging; to be avoided. nih.gov |

| Toluene | Hazardous | Not specified | Can cause racemization due to high boiling point of its water azeotrope. nih.gov |

| Cyclohexane | Greener Alternative | Modest | A safer alternative to benzene, but inefficient for L-methionine. nih.govresearchgate.net |

| 2-Methyltetrahydrofuran (Me-THF) | Green Solvent | Good | Derived from renewable resources; provides good yield and maintains enantiomeric purity. nih.gov |

In addition to solvent replacement, other green chemistry strategies are being explored for the broader production of L-methionine itself. One innovative approach involves the enzymatic carboxylation of methional using a decarboxylase enzyme and carbon dioxide as a C1 building block. thechemicalengineer.com This method circumvents the use of highly toxic hydrogen cyanide, a key reactant in the conventional chemical synthesis of methionine, and utilizes a greenhouse gas as a raw material. thechemicalengineer.com While not a direct synthesis of the benzyl ester, this development underscores the potential of biocatalysis to create significantly safer and more sustainable manufacturing processes for methionine and its derivatives. thechemicalengineer.comspringernature.com

Analytical Characterization and Methodological Development for L Methionine Benzyl Ester in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of L-methionine benzyl (B1604629) ester, enabling its separation from impurities and the assessment of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Counter-Current Chromatography (CCC) are among the most powerful techniques utilized.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

Chiral HPLC is an indispensable tool for the enantiomeric analysis of amino acid derivatives like L-methionine benzyl ester. nih.gov The inherent chirality of amino acids necessitates methods that can distinguish between L- and D-enantiomers, as even trace amounts of the undesired enantiomer can have significant implications in biological and pharmaceutical applications.

The enantiomeric purity of L-methionine benzyl ester is often verified following its synthesis, such as through the Fischer-Speier esterification. nih.gov Chiral HPLC analysis has demonstrated that under optimized reaction conditions, including the use of specific solvents like 2-methyltetrahydrofuran (B130290) (Me-THF), L-methionine benzyl ester can be produced in an enantiomerically pure form. nih.gov The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For instance, macrocyclic antibiotic-based CSPs, such as those employing ristocetin (B1679390) A, have been shown to be effective in the enantioselective separation of various N-derivatized amino acids. mst.edu Another approach involves the use of cyclofructan-based CSPs for the enantiomeric separation of methionine. rsc.org

The mobile phase composition and temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. rsc.org Detection is commonly performed using a UV detector. The development of robust chiral HPLC methods is essential for quality control and to ensure the stereochemical integrity of L-methionine benzyl ester used in further research.

Table 1: Chiral HPLC Methods for Amino Acid Enantiomer Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Ristocetin A CSP | Isopropylcarbamate cyclofructan 6 CSP |

| Mobile Phase | Varies (Normal-phase, Polar-organic, Reversed-phase) | Methanol/acetonitrile/acetic acid/triethylamine (75/25/0.3/0.2 v/v/v/v) |

| Analyte | N-derivatized amino acids | Methionine |

| Detection | UV | UV, Polarimetric, Circular Dichroism |

| Reference | mst.edu | rsc.org |

Gas Chromatography (GC) and Coupled Techniques for Derivatized Forms

Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for volatile compounds. However, due to the low volatility of amino acids and their esters, derivatization is a necessary prerequisite for their analysis by GC. sigmaaldrich.com This process involves converting the polar functional groups (amino and carboxyl groups) into less polar and more volatile derivatives.

For L-methionine benzyl ester, derivatization typically targets the primary amino group. Common derivatization strategies include silylation, acylation, and alkylation. youtube.com For example, N-trifluoroacetyl (N-TFA) derivatives of amino acid methyl esters have been analyzed by GC-mass spectrometry (GC-MS). researchgate.net The choice of derivatizing agent is crucial and can influence the chromatographic behavior and mass spectral fragmentation of the resulting derivative. sigmaaldrich.com

The derivatized L-methionine benzyl ester can then be separated on a GC column, often a capillary column with a nonpolar stationary phase. The separated components are subsequently detected, with mass spectrometry (MS) being a common and powerful detection method coupled with GC. GC-MS provides not only quantitative information but also structural information based on the fragmentation pattern of the derivatized molecule, aiding in its identification and characterization. researchgate.net

Counter-Current Chromatography for Preparative Separations

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly useful for the preparative separation of compounds. Unlike traditional column chromatography, CCC avoids the use of a solid stationary phase, which can lead to irreversible adsorption and degradation of the sample. This makes it an attractive method for the purification of sensitive compounds like amino acid derivatives.

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. One phase serves as the stationary phase, while the other is the mobile phase. aocs.org The selection of a suitable two-phase solvent system is the most critical step in developing a CCC method. aocs.org

For the separation of amino acid benzyl esters, pH-zone-refining CCC has been shown to be an effective technique. nih.gov This method utilizes a retainer base in the stationary phase and an eluent acid in the mobile phase. The analytes are eluted in order of their pKa values and hydrophilicity. This technique has demonstrated its preparative capability, enabling the separation of gram-scale quantities of basic amino acid benzyl esters. nih.gov

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure, stereochemistry, and quantity of L-methionine benzyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Studies (e.g., Mosher's acid applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For L-methionine benzyl ester, ¹H and ¹³C NMR are used to confirm its chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different protons and carbons in the molecule. core.ac.ukresearchgate.net

A significant application of NMR in the context of chiral molecules like L-methionine benzyl ester is the determination of enantiomeric purity. This can be achieved by using a chiral solvating agent (CSA), such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.gov In the presence of a CSA, the enantiomers of a chiral compound form diastereomeric complexes that exhibit distinct NMR signals. nih.gov

For L-methionine benzyl ester, the addition of (R)-Mosher's acid can lead to the enantiodifferentiation of specific protons in the ¹H NMR spectrum. nih.gov The proton on the stereogenic α-carbon is often the most affected, showing different chemical shifts for the L- and D-enantiomers. nih.gov This spectral non-equivalence allows for the quantification of the minor enantiomer and the accurate determination of the enantiomeric excess. nih.gov This method provides a rapid alternative to chiral HPLC for assessing the enantiomeric composition of amino acid benzyl esters. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for L-Methionine and its Derivatives

| Proton | L-Methionine (in D₂O) | L-Methionine Benzyl Ester (in CDCl₃, predicted) |

|---|---|---|

| α-H | ~3.8 ppm | ~3.8 ppm |

| β-H₂ | ~2.1 ppm | ~2.1-2.2 ppm |

| γ-H₂ | ~2.6 ppm | ~2.5-2.6 ppm |

| S-CH₃ | ~2.1 ppm | ~2.1 ppm |

| Benzyl CH₂ | N/A | ~5.2 ppm |

| Aromatic H | N/A | ~7.3-7.4 ppm |

Note: Predicted values for L-methionine benzyl ester are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Analysis (e.g., EI-MS, ESI-QTOF, LC-ESI-MS/MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. Various ionization techniques can be employed for the analysis of L-methionine benzyl ester.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that often leads to extensive fragmentation of the molecule. The resulting mass spectrum contains a series of fragment ions that are characteristic of the molecule's structure. For esters, common fragmentation pathways include cleavage adjacent to the carbonyl group. libretexts.org The introduction of a benzyl group can also lead to the formation of specific benzylidene iminium cations. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acid derivatives. ESI typically produces protonated molecules [M+H]⁺ with minimal fragmentation. When coupled with a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF), ESI-QTOF MS can provide highly accurate mass measurements, which can be used to determine the elemental composition of L-methionine benzyl ester. massbank.jp

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. nih.gov In an MS/MS experiment, the protonated molecule of L-methionine benzyl ester is selected and subjected to collision-induced dissociation (CID). This induces fragmentation, and the resulting product ions provide valuable structural information. nih.gov The fragmentation patterns can be used to confirm the identity of the compound and to distinguish it from isomers. nih.gov

Table 3: Common Mass Spectrometry Techniques for L-Methionine Benzyl Ester Analysis

| Technique | Ionization Method | Information Obtained |

|---|---|---|

| EI-MS | Electron Ionization | Molecular ion (if stable), detailed fragmentation pattern for structural elucidation. |

| ESI-QTOF MS | Electrospray Ionization | Accurate mass measurement for elemental composition determination, molecular weight confirmation. |

| LC-ESI-MS/MS | Electrospray Ionization | Separation of mixtures, molecular weight confirmation, and structural information from fragmentation of selected ions. |

Methodological Validation and Quality Control in Research Synthesis

The validation of synthetic methodologies and the implementation of stringent quality control are paramount in the research-focused production of L-methionine benzyl ester. Given its primary application as a chiral building block in peptide synthesis and other complex molecules, ensuring both high chemical purity and, critically, the preservation of stereochemical integrity is essential. researchgate.netresearchgate.net Methodological validation in this context focuses on demonstrating that a synthetic procedure consistently produces the target compound to a predefined standard of purity and enantiomeric excess, while quality control involves the analytical tests used to confirm that each batch meets these standards. researchgate.netresearchgate.net

A significant challenge in the synthesis of amino acid esters, including L-methionine benzyl ester, is the risk of racemization, particularly during Fischer-Speier esterification which employs acidic catalysts and heat. unimi.itnih.gov The validation of a synthetic method, therefore, heavily relies on proving the absence or minimization of the unwanted D-enantiomer in the final product.

Key Research Findings in Methodological Validation:

Research has focused on optimizing reaction conditions, particularly the choice of solvent, to prevent racemization. A key study validated a new procedure for preparing various L-amino acid benzyl esters, including the methionine derivative, by replacing hazardous and racemization-inducing solvents like benzene (B151609) and toluene (B28343) with cyclohexane (B81311). nih.govresearchgate.net

The validation was primarily conducted using Chiral High-Performance Liquid Chromatography (Chiral HPLC), which is capable of separating the L- and D-enantiomers and thus quantifying the enantiomeric excess (e.e.) of the product. unimi.itnih.govresearchgate.net The findings demonstrated that the choice of solvent has a profound impact on the stereochemical outcome.

When the synthesis of L-methionine benzyl ester p-toluenesulfonate was performed in refluxing cyclohexane, the product was obtained with a high enantiomeric excess. unimi.it In stark contrast, using refluxing toluene, a solvent with a higher boiling point, led to significant racemization. unimi.itresearchgate.net This validation data confirms that cyclohexane is a more suitable solvent for maintaining the enantiomeric purity of L-methionine benzyl ester during its synthesis. unimi.it

| Solvent | Reaction Condition | Resulting Enantiomeric Excess (e.e.) | Conclusion |

|---|---|---|---|

| Cyclohexane | Refluxing | 95.6% | Validated as a suitable solvent for preserving enantiomeric purity. |

| Toluene | Refluxing | 27.0% | Shown to cause significant racemization, making it an unsuitable solvent. |

| Benzene | Refluxing (Literature method) | 95.6% | Effective but hazardous; cyclohexane is a validated safer alternative. |

Further research has explored greener solvents, such as the ether 2-methyl-tetrahydrofuran (Me-THF), to improve yields for "problematic" amino acids like methionine, which are sometimes inefficiently esterified in cyclohexane. researchgate.netnih.gov These studies also rely on chiral HPLC and ¹H NMR analysis to prove that the resulting esters are enantiomerically pure, thereby validating these greener alternatives. nih.gov

Quality Control Procedures:

A robust quality control strategy for L-methionine benzyl ester synthesized for research purposes incorporates multiple analytical techniques to assess different quality attributes.

Enantiomeric Purity: Chiral HPLC is the definitive method for quantifying the enantiomeric excess. researchgate.net As a more rapid alternative for determining enantiomeric composition, ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA), such as (R)-Mosher acid, can be employed. researchgate.netresearchgate.net This technique can achieve efficient enantiodifferentiation for L-methionine benzyl ester, allowing for accurate determination of enantiomeric excess. researchgate.net

Chemical Purity and Impurity Profiling: Standard reverse-phase HPLC is used to determine chemical purity and identify any by-products from the synthesis. nih.govresearchgate.net Validated HPLC methods developed for the starting material, L-methionine, are crucial for ensuring the quality of the precursor. nih.gov These methods are validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Structural Confirmation: The identity and structural integrity of the L-methionine benzyl ester are unequivocally confirmed using spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry are standard procedures to verify that the correct molecular structure has been synthesized.

| Analytical Method | Quality Parameter Assessed | Purpose in Quality Control |

|---|---|---|

| Chiral HPLC | Enantiomeric Purity / Enantiomeric Excess (e.e.) | To quantify the percentage of the desired L-enantiomer and ensure stereochemical integrity. nih.govnih.gov |

| ¹H NMR with Chiral Solvating Agent | Enantiomeric Composition | A rapid method to confirm enantiomeric purity by observing spectral non-equivalence. researchgate.netresearchgate.net |

| Reverse-Phase HPLC | Chemical Purity & Impurities | To separate and quantify the main compound from starting materials and reaction by-products. nih.govresearchgate.net |

| ¹H NMR Spectroscopy | Structural Integrity | To confirm the chemical structure of the synthesized ester. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | To verify the molecular mass of the final product. |

Applications of L Methionine Benzyl Ester in Advanced Chemical and Biochemical Synthesis Research

Role as a C-Terminal Protecting Group in Peptide Synthesis

In the intricate process of peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive functional groups of amino acids. The benzyl (B1604629) ester is a well-established protecting group for the C-terminal carboxyl group of an amino acid, including L-methionine. unimi.itresearchgate.net This protection strategy is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS). csbio.compeptide.com

The use of a benzyl ester for C-terminal protection is particularly prevalent in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of SPPS. peptide.compeptide.com In this approach, the temporary Nα-amino group is protected by the acid-labile Boc group, while more stable benzyl-based groups protect the side chains and the C-terminus. peptide.compeptide.com

Strategies for Benzyl Ester Incorporation in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the first amino acid is anchored to an insoluble resin support, which facilitates the purification process by simple filtration and washing after each reaction step. peptide.comlookchem.com When L-methionine is the C-terminal residue, L-methionine benzyl ester is attached to the resin. The most common method for this attachment is through the formation of a benzyl ester linkage between the carboxyl group of the amino acid and a functionalized resin, such as a Merrifield resin. electronicsandbooks.com

The process generally involves the reaction of the Nα-protected L-methionine with a chloromethylated resin in the presence of a suitable base. This results in the covalent attachment of the L-methionine to the resin via a benzyl ester bond. Once the first amino acid is anchored, the synthesis proceeds by sequential deprotection of the Nα-amino group and coupling of the subsequent Nα-protected amino acids until the desired peptide sequence is assembled. peptide.com

Cleavage Methodologies and Avoidance of Side Reactions in Peptide Deprotection

The final step in SPPS is the cleavage of the synthesized peptide from the resin support and the simultaneous removal of all side-chain protecting groups. For peptides anchored via a benzyl ester linkage, this is typically achieved using strong acidic conditions. electronicsandbooks.com

Common cleavage reagents and methodologies include:

Hydrogen Fluoride (HF): Anhydrous HF is a traditional and powerful reagent for cleaving benzyl esters and other benzyl-based protecting groups. electronicsandbooks.comthieme-connect.de To prevent side reactions, scavengers such as anisole, cresol, or dimethyl sulfide are added to the cleavage cocktail to trap the reactive carbocations generated during the process. acs.org

Trifluoromethanesulfonic acid (TFMSA): TFMSA is another strong acid used for cleavage, often in combination with trifluoroacetic acid (TFA) and scavengers. acs.org

Catalytic Transfer Hydrogenolysis: This method offers a milder alternative to strong acids. It involves the use of a palladium catalyst and a hydrogen donor, such as ammonium formate, to cleave the benzyl ester linkage. oup.com

Side Reactions and their Mitigation:

A significant challenge during deprotection is the potential for side reactions, particularly the alkylation of sensitive residues like methionine by the carbocations formed from the cleavage of benzyl protecting groups. The sulfur atom in the methionine side chain is nucleophilic and can be attacked by these carbocations. The use of scavengers is crucial to minimize these unwanted modifications. acs.orgpeptide.com

Another potential side reaction involving methionine is its oxidation to methionine sulfoxide. peptide.com This can occur during the synthesis or cleavage steps. Adding reducing agents or scavengers like dimethyl sulfide to the cleavage cocktail can help prevent this oxidation. peptide.com If oxidation does occur, the methionine sulfoxide can often be reduced back to methionine after cleavage. peptide.com

Impact on Racemization Control in Peptide Coupling Strategies

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue in peptide synthesis as it can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity. slideshare.nethighfine.com The risk of racemization is particularly high during the activation of the carboxyl group for peptide bond formation. nih.gov

The use of L-methionine benzyl ester as the C-terminal residue can influence the extent of racemization during the coupling of the second amino acid. The nature of the activating agent, the reaction conditions (solvent, temperature, and base), and the specific amino acid being coupled all play a role. highfine.com

Research has shown that certain amino acids are more prone to racemization. While histidine and cysteine are often cited as highly susceptible, methionine can also undergo racemization under certain conditions. unimi.itresearchgate.netpeptide.com The formation of an oxazolone intermediate is a common mechanism for racemization during peptide coupling.

To minimize racemization, several strategies are employed:

Use of Additives: Reagents like 1-hydroxybenzotriazole (HOBt) and its derivatives are often added during the coupling step. highfine.compeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated intermediates. highfine.com

Choice of Coupling Reagent: The selection of the coupling reagent is critical. Carbodiimides in the presence of additives, or uronium/aminium-based reagents are commonly used to suppress racemization. nih.gov

Control of Reaction Conditions: Careful control of the reaction temperature and the amount and type of base used can also help to minimize racemization. highfine.com

Utility in the Construction of Complex Chiral Molecules Beyond Peptides

The enantiomers of α-amino acid benzyl esters, including L-methionine benzyl ester, are valuable chiral building blocks in organic synthesis beyond their use in peptide chemistry. unimi.itresearchgate.net They serve as versatile starting materials for the synthesis of a wide range of complex, non-peptidic chiral molecules. Their utility stems from the presence of multiple functional groups (the amino group, the carboxyl group, and the side chain) that can be selectively manipulated.

The benzyl ester group provides a convenient handle for further chemical transformations while protecting the carboxylic acid functionality. After serving its purpose, the benzyl group can be readily removed under relatively mild conditions, such as catalytic hydrogenation, which is compatible with many other functional groups. ug.edu.pl

Precursor in Enzymatic Reaction Studies and Analogue Development

L-methionine benzyl ester also finds application as a precursor in the study of enzymatic reactions and in the development of enzyme inhibitors and probes. Its structure allows for modifications that can be used to investigate the mechanisms of enzymes that utilize L-methionine or its derivatives as substrates.

Synthesis of S-Adenosyl-L-Methionine (SAM) Analogues for Enzymatic Studies

S-Adenosyl-L-methionine (SAM or AdoMet) is a crucial cofactor in numerous biological processes, serving as the primary methyl group donor in methylation reactions catalyzed by methyltransferases. acs.orgresearchgate.netnih.gov These enzymes play a vital role in regulating cellular processes, and their dysregulation is implicated in various diseases. nih.gov Consequently, the study of methyltransferases is an active area of research.

The synthesis of SAM analogues is a powerful tool for probing the function of methyltransferases, developing inhibitors, and creating chemical probes to label their substrates. researchgate.netnih.govnih.gov L-methionine is a key starting material for the synthesis of these analogues. njit.edu While not a direct precursor in the enzymatic synthesis of SAM (which uses L-methionine and ATP), L-methionine and its derivatives, including the benzyl ester, are utilized in the chemical synthesis of various SAM analogues. nih.govuni-freiburg.de

The general strategy for creating SAM analogues involves modifying the methionine portion of the molecule, often by replacing the methyl group with other alkyl or functionalized groups. researchgate.net L-methionine benzyl ester can be a useful intermediate in these multi-step chemical syntheses, where the benzyl ester protects the carboxyl group while other parts of the molecule are being modified. Once the desired modifications are complete, the benzyl ester can be deprotected to yield the final SAM analogue.

Substrate in Enzyme Characterization and Mechanistic Studies (e.g., Methyltransferases, Methioninase)

L-methionine benzyl ester serves as a valuable tool in the biochemical and mechanistic characterization of enzymes that recognize L-methionine as a substrate. By modifying the carboxyl group, researchers can probe the specific requirements of an enzyme's active site, differentiate between enzymatic activities, and elucidate reaction mechanisms. The benzyl ester group, being sterically bulkier than a simple methyl or ethyl group, can help in mapping the spatial constraints of the substrate-binding pocket.

In the context of methyltransferases, the enzymatic pathway typically involves the initial activation of L-methionine or its analogues by S-adenosyl-L-methionine (SAM) synthetase, also known as methionine adenosyltransferase (MAT). This enzyme catalyzes the reaction between the methionine analogue and adenosine triphosphate (ATP) to form the corresponding S-adenosyl-L-methionine analogue. This activated form is then utilized by a specific methyltransferase to transfer the alkyl or benzyl group to a target substrate. The suitability of L-methionine analogues, including S-benzyl derivatives, as substrates for MAT enzymes is a crucial area of study. Research has shown that engineered MAT enzymes can exhibit significant activity with such analogues. For instance, specific mutant forms of MAT from Methanocaldococcus jannaschii (PC-MjMAT) and Cryptosporidium hominis (ChMAT) have been shown to catalyze the reaction between ATP and S-benzyl derivatives of methionine. nih.govsemanticscholar.org The efficiency of these enzymes with modified substrates provides insight into the plasticity of their active sites.

The following table summarizes the conversion rates of an S-benzyl derivative of methionine by different ChMAT mutants, illustrating how modifications to the enzyme's structure can improve its ability to accept non-natural substrates.

| Enzyme | Conversion of S-benzyl derivative of methionine |

| ChMAT-I122A | 5–25% |

| ChMAT-I330A | 5–25% |

| PC-ChMAT (I122A/I330A) | 65–70% |

Data sourced from studies on S-adenosyl-L-methionine analogues in methyltransferase research. nih.gov

For enzymes like methioninase (also known as L-methionine γ-lyase), which catalyzes the degradation of L-methionine, substrate analogues are crucial for understanding its catalytic mechanism and substrate specificity. While studies have extensively characterized methioninase using its natural substrate, L-methionine, and various other analogues like ethionine and cysteine, the use of ester derivatives can provide further clarity. nih.govnih.gov The interaction of L-methionine esters with the active site can help to identify key binding residues and understand the role of the carboxylate group in substrate recognition and catalysis. For example, studies with the related enzyme L-methionine decarboxylase have utilized L-methionine methyl ester as an inhibitor to trap and crystallize the enzyme-substrate intermediate, providing a snapshot of the active site during catalysis. nih.gov This approach highlights the utility of esterified methionine derivatives in elucidating the structural basis of enzyme function.

Enzymatic Alkylation Cascades Utilizing L-Methionine Benzyl Ester Derived Intermediates

A significant application of L-methionine benzyl ester and related analogues is in the development of enzymatic alkylation cascades. These multi-enzyme, one-pot reaction systems are designed for the specific and efficient transfer of non-natural chemical moieties, such as benzyl groups, onto target molecules. uni-freiburg.de This biocatalytic approach is of great interest in medicinal chemistry and drug development for the late-stage functionalization of complex molecules.

These cascades typically employ a series of enzymes to first synthesize an L-methionine analogue, then convert it into an activated S-adenosyl-L-methionine (SAM) analogue, which is subsequently used by a methyltransferase (MTase) to alkylate a specific substrate. uni-freiburg.denih.gov

A prominent example is a four-enzyme cascade that facilitates the in situ production of L-methionine analogues and their subsequent use in alkylation reactions. uni-freiburg.de The cascade can be described as follows:

Synthesis of the L-methionine analogue: An enzyme such as O-acetyl-L-homoserine sulfhydrolase (OAHS) can be used to synthesize various L-methionine analogues from L-homocysteine and a corresponding thiol. uni-freiburg.de

Activation to a SAM analogue: A methionine adenosyltransferase (MAT), often an engineered variant with a broader substrate scope like PC-MjMAT, catalyzes the reaction of the L-methionine analogue with ATP to produce the corresponding SAM analogue. semanticscholar.orguni-freiburg.de

Alkyl/Benzyl Group Transfer: A specific methyltransferase (MTase) then selectively transfers the alkyl or benzyl group from the SAM analogue to a target substrate.

This methodology allows for the enzymatic transfer of a variety of chemical groups. The efficiency of the final transfer step is dependent on the acceptance of the non-natural SAM analogue by the methyltransferase. The table below presents the conversion rates for the transfer of different residues, including benzyl, onto the substrate 4,5,7-trihydroxy-3-phenylcoumarin using a two-enzyme (MAT/MTase) cascade.

| Transferred Moiety | L-methionine Analogue | Conversion Rate |

| Methyl | L-methionine | 99% |

| Ethyl | L-ethionine | 95% |

| Propyl | L-propargylmethionine | 85% |

| Allyl | L-allylmethionine | 90% |

| Benzyl | S-benzyl-L-cysteine | 75% |

| 2-Nitrobenzyl | 2-Nitrobenzyl-L-methionine | 80% |

| 4-Azidobenzyl | 4-Azidobenzyl-L-methionine | 70% |

Data adapted from research on post-synthetic benzylation via enzymatic cascades. semanticscholar.org

These enzymatic cascades offer a powerful and sustainable alternative to traditional chemical synthesis for modifying complex molecules with high chemo-, regio-, and stereoselectivity. uni-freiburg.denih.gov The use of L-methionine benzyl ester and its derivatives as precursors for these reactions is a testament to their utility in advanced biochemical synthesis.

Theoretical and Computational Investigations on L Methionine Benzyl Ester

Conformational Analysis and Molecular Modeling

Molecular modeling studies, particularly those employing high-level quantum chemical calculations, are essential for this analysis. While direct computational studies on L-methionine benzyl (B1604629) ester are not extensively published, significant insights can be drawn from detailed analyses of its close analogs, such as L-methionine methyl ester. beilstein-journals.org The primary degrees of freedom in the L-methionine backbone and side chain are defined by several key dihedral angles: ψ [N-Cα-C=O], χ1 [S-Cγ-Cβ-Cα], χ2 [Cδ-S-Cγ-Cβ], and χ3 [H3C-S-Cγ-Cβ]. The interplay between these angles determines the spatial orientation of the amino, carboxyl, and thioether functional groups.

For esterified derivatives of L-methionine, computational studies have shown that the conformational stability is not highly sensitive to solvent effects. beilstein-journals.org The conformational preferences are primarily dictated by a combination of hyperconjugative and steric effects rather than intramolecular hydrogen bonding. beilstein-journals.org The introduction of a bulky benzyl group in place of a methyl group is expected to introduce significant steric hindrance, likely influencing the rotational barrier around the ψ and χ1 dihedral angles and potentially favoring more extended conformations to minimize steric clash between the benzyl ring and the methionine side chain.

Molecular modeling allows for the visualization of these low-energy conformers and the mapping of the potential energy surface as a function of dihedral angle rotation. This provides a clear picture of the molecule's flexibility and the energy barriers between different conformational states.

| Dihedral Angle | Atoms Involved | Description | Predicted Influence of Benzyl Ester Group |

|---|---|---|---|

| ψ (psi) | N-Cα-C-O | Rotation of the carboxyl group relative to the alpha-carbon. | Increased steric hindrance may restrict rotation and favor specific angles to avoid interaction with the side chain. |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond, orienting the side chain. | May be influenced by steric interactions with the large benzyl ester group, potentially altering the preference for gauche(-) vs. trans conformers. |

| χ2 (chi2) | Cα-Cβ-Cγ-S | Rotation around the Cβ-Cγ bond. | Less likely to be directly impacted by the ester group, but secondary effects from changes in χ1 are possible. |

| χ3 (chi3) | Cβ-Cγ-S-Cδ | Rotation around the Cγ-S bond. | Least likely to be affected by the ester group due to its distance from the backbone. |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of L-methionine benzyl ester, which in turn governs its reactivity and stability. mdpi.com Methods such as ωB97X-D with large basis sets like aug-cc-pVTZ, combined with models to account for solvent effects like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), provide highly accurate geometric and energetic data. beilstein-journals.org

These calculations can elucidate the factors that stabilize certain conformations. For L-methionine derivatives, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses have revealed that hyperconjugative interactions (e.g., electron delocalization from lone pairs into anti-bonding orbitals) and steric repulsion are the dominant forces controlling conformational stability. beilstein-journals.org

Furthermore, DFT calculations can predict sites of chemical reactivity by mapping the molecule's electronic properties. mdpi.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For L-methionine benzyl ester, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen of the amino group and the sulfur of the thioether, identifying them as primary sites for electrophilic attack. The LUMO is likely centered on the π* anti-bonding orbital of the carbonyl group, making the carbonyl carbon a primary site for nucleophilic attack. abu.edu.ng

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For L-methionine benzyl ester, MEP maps would show negative potential around the carbonyl oxygen and positive potential around the amine hydrogens and the carbonyl carbon.

| Calculation/Analysis | Predicted Information | Relevance to L-Methionine Benzyl Ester |

|---|---|---|

| Geometry Optimization (e.g., DFT) | Lowest energy 3D structure and relative energies of conformers. | Identifies the most stable molecular shapes. beilstein-journals.org |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy gap, location of electron density for reaction. | Predicts nucleophilic sites (N, S atoms) and electrophilic sites (C=O carbon). abu.edu.ng |

| Molecular Electrostatic Potential (MEP) | Maps of charge distribution. | Visually identifies electron-rich and electron-poor regions for targeted reactions. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of hyperconjugative interactions and charge delocalization. | Explains the electronic factors contributing to conformational stability. beilstein-journals.org |

Simulation of Spectroscopic Properties and Chromatographic Behavior

Computational methods can simulate analytical data, aiding in the interpretation of experimental results and predicting the behavior of a molecule before it is synthesized or isolated.

Spectroscopic Properties: The simulation of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry. DFT calculations can predict chemical shifts and, importantly, spin-spin coupling constants (J-couplings). For flexible molecules like L-methionine benzyl ester, theoretical ³JHH coupling constants can be calculated for various conformers. beilstein-journals.org By comparing the population-weighted average of these theoretical values with experimental NMR data, researchers can validate the predicted conformational equilibrium in solution. beilstein-journals.org The ¹H-NMR spectrum of L-methionine benzyl ester can be predicted based on its structure, with distinct signals expected for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the α-proton, and the protons of the ethyl-thioether side chain. nih.govresearchgate.net

Chromatographic Behavior: The behavior of L-methionine benzyl ester in chromatographic separations, particularly High-Performance Liquid Chromatography (HPLC), can be rationalized and predicted through computational models. Retention time in reversed-phase HPLC is strongly correlated with the molecule's hydrophobicity, often quantified as the logarithm of the partition coefficient (logP). nih.gov The introduction of the benzyl group significantly increases the hydrophobicity of L-methionine benzyl ester compared to the parent L-methionine. This leads to a stronger interaction with the nonpolar stationary phase and, consequently, a longer retention time. Quantitative Structure-Retention Relationship (QSRR) models use computed molecular descriptors to predict these retention times. For chiral molecules like L-methionine benzyl ester, molecular modeling can also help understand the interactions with a chiral stationary phase, which are necessary for the enantiomeric separation frequently confirmed by chiral HPLC. nih.govresearchgate.net

| Property | Predicted Feature | Basis of Prediction |

|---|---|---|

| ¹H-NMR Chemical Shift (δ) | Aromatic protons (~7.3 ppm), Benzylic CH₂ (~5.2 ppm), α-CH (~3.8 ppm), S-CH₃ (~2.1 ppm) | Structural analysis and comparison with similar compounds. researchgate.net |

| ³JHH Coupling Constants | Values dependent on the dihedral angle between coupled protons. | DFT calculations, used to confirm solution-phase conformations. beilstein-journals.org |

| IR Spectroscopy | Strong C=O stretch (~1735 cm⁻¹), N-H bends (~1600 cm⁻¹), C-O stretch (~1200 cm⁻¹) | Simulation of vibrational frequencies based on functional groups. |

| RP-HPLC Retention | Significantly longer retention time than L-methionine. | Increased hydrophobicity (logP) due to the benzyl group. nih.gov |

Emerging Research Trajectories and Challenges for L Methionine Benzyl Ester Studies

Development of Sustainable and Economical Synthetic Routes

The classical method for synthesizing amino acid benzyl (B1604629) esters is the Fischer-Speier esterification, which involves treating the amino acid with benzyl alcohol and an acid catalyst, typically p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water. researchgate.netnih.gov Historically, this process relied on hazardous solvents such as benzene (B151609), carbon tetrachloride, or chloroform. researchgate.netnih.gov The significant environmental and health risks associated with these solvents have driven the development of greener, more sustainable synthetic routes.

A significant advancement has been the replacement of banned solvents with safer alternatives. Research has demonstrated that cyclohexane (B81311) is an effective water-azeotroping solvent for the synthesis of many L-amino acid benzyl esters, precipitating the resulting tosylate salt with ethyl acetate. nih.gov While this method is efficient for several amino acids, its application to L-methionine results in a modest yield and requires modified work-up procedures. researchgate.netnih.govunimi.it The reaction in refluxing cyclohexane proceeds with high enantiomeric purity (95.6% e.e.), matching the purity obtained using traditional benzene, but challenges with yield remain. unimi.it

To address the inefficiencies observed with cyclohexane for "problematic" amino acids like methionine, researchers have explored more polar, green ether solvents. researchgate.netnih.gov Among the ethers tested, 2-Methyltetrahydrofuran (B130290) (Me-THF) has emerged as a superior solvent for the synthesis of L-methionine benzyl ester. researchgate.netnih.gov This solvent facilitates the reaction in good yield while ensuring the product is enantiomerically pure. nih.gov The use of Me-THF avoids the racemization issues that occur with higher-boiling solvents like toluene (B28343), where amino acids with electron-withdrawing side chains, such as methionine, are particularly susceptible to losing their stereochemical integrity. nih.govresearchgate.netresearchgate.net

| Solvent | Key Advantages | Challenges/Disadvantages | Enantiomeric Purity | Reference |

|---|---|---|---|---|

| Benzene / CCl4 | Traditional, established method | Highly hazardous and banned | High (e.g., 95.6% e.e. in benzene) | researchgate.netnih.govunimi.it |

| Toluene | Alternative to benzene | Causes significant racemization due to high boiling point | Low (e.g., 27.0% e.e.) | unimi.it |

| Cyclohexane | Greener, safer alternative | Modest/lower yield for L-methionine | High (95.7% e.e.) | nih.govunimi.it |

| Me-THF | "Green" ether, effective for problematic amino acids | - | High (enantiomerically pure) | researchgate.netnih.gov |

Exploration of Novel Chemical Transformations and Derivatizations

L-methionine benzyl ester is a valuable synthetic intermediate primarily due to the orthogonal reactivity of its functional groups: the amino group, the carboxylic acid (protected as a benzyl ester), and the thioether side chain. unimi.it As a C-protected amino acid, its most common application is in peptide synthesis, where the benzyl ester group can be easily removed via hydrogenolysis after peptide bond formation. unimi.it

Further derivatizations typically involve the N-terminus. For instance, the amino group can be protected with groups like benzyloxycarbonyl (Cbz) by reacting the ester with benzyl chloroformate. orgsyn.org This N-protected, C-protected methionine building block is then ready for coupling reactions to form peptides.

Beyond peptide synthesis, the thioether group in the side chain offers a unique handle for chemical modification. The polarizable sulfur atom can act as a nucleophile, enabling selective S-alkylation reactions with electrophiles to form stable sulfonium (B1226848) cations. nih.gov This reactivity is the basis for various bioconjugation strategies targeting methionine residues in proteins and allows for the introduction of diverse functional payloads. nih.gov

Advances in Analytical Methodologies for Enhanced Sensitivity and Specificity

A critical aspect of synthesizing and utilizing chiral molecules like L-methionine benzyl ester is the verification of their enantiomeric purity. researchgate.net Racemization can occur during synthesis, particularly under harsh conditions or in high-boiling solvents, rendering the product unsuitable for many stereospecific applications. nih.govnih.gov

The primary analytical tool for assessing enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . nih.govunimi.it Specific chiral stationary phases have been developed that can resolve the enantiomers of amino acid benzyl esters, allowing for precise quantification of the enantiomeric excess (e.e.). researchgate.netunimi.it This technique is indispensable for validating new synthetic procedures and ensuring the quality of the final product. researchgate.net

In addition to HPLC, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique. While standard ¹H NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA), such as (R)-Mosher's acid, can induce chemical shift differences between the enantiomers, allowing for the determination of their relative composition. researchgate.netnih.gov These advanced analytical methods are crucial for ensuring that the stereochemical integrity of L-methionine benzyl ester is maintained throughout its synthesis and subsequent transformations.

Expanding Applications in Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for constructing complex molecules with high selectivity and under mild conditions. L-methionine benzyl ester is an increasingly attractive substrate for such processes, particularly in the synthesis of polypeptides. acs.org

The mechanism for enzymatic peptide synthesis by proteases like papain involves two main steps: the formation of a covalent acyl-enzyme intermediate, followed by aminolysis to form a new peptide bond. acs.orgunipd.it Research has shown that the choice of the ester protecting group on the amino acid monomer significantly influences the reaction's efficiency. acs.org Specifically, the benzyl ester group has been found to enhance the substrate affinity and polymerization activity of papain compared to smaller alkyl esters like methyl or ethyl esters. acs.org This enhancement is particularly valuable for amino acids that are typically poor substrates for the enzyme, such as glycine. acs.org

This finding suggests that L-methionine benzyl ester is a highly promising monomer for the chemoenzymatic synthesis of methionine-containing peptides and polymers. The increased reactivity imparted by the benzyl ester group can lead to higher yields and degrees of polymerization, even at lower enzyme concentrations, broadening the scope of accessible polypeptide structures. acs.org

| Monomer | Relative Reactivity | Key Observation | Reference |

|---|---|---|---|

| Alanine Methyl Ester (Ala-OMe) | Low | Low yield and degree of polymerization. | acs.org |

| Alanine Ethyl Ester (Ala-OEt) | Moderate | Higher reactivity than methyl ester. | acs.org |

| Alanine Benzyl Ester (Ala-OBzl) | High | Significantly enhances polymerization yield and degree of polymerization. Most reactive monomer studied. | acs.org |

Integration with Advanced Materials Science and Bio-Conjugation Strategies

The unique properties of amino acid derivatives are being increasingly leveraged in materials science and biotechnology. Conceptually, L-methionine benzyl ester is a prime candidate for integration into these advanced fields.

In materials science, there is a growing trend toward the development of biodegradable and functional polymers for biomedical applications. kaust.edu.sa Poly(amino ester)s (PAEs) and poly(ester amide)s (PEAs) are two such classes of polymers that combine biodegradability with tunable properties. kaust.edu.sarsc.org L-methionine benzyl ester, with its reactive side chain and polymerizable termini, could serve as a functional monomer in the synthesis of these advanced materials, introducing sulfur-containing groups that could be used for subsequent cross-linking or functionalization.

In the realm of bioconjugation, the selective modification of proteins is essential for creating therapeutics, diagnostics, and research tools. rsc.org Methionine is an attractive target for site-selective modification due to its low natural abundance and the unique reactivity of its thioether side chain. nih.gov Research has focused on developing methods to selectively target methionine residues. One such strategy involves the S-alkylation of the thioether with electrophiles, including benzyl-derived reagents, to form stable sulfonium species. nih.gov More advanced techniques, such as photoredox catalysis, have also been developed to achieve methionine-selective bioconjugation under mild conditions. princeton.edu L-methionine benzyl ester can serve as a model compound for developing and optimizing these novel bioconjugation reactions before their application to more complex peptide and protein systems.

Q & A

Q. What computational frameworks integrate L-methionine benzyl ester’s conformational dynamics into molecular docking studies for drug design?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) sample conformational ensembles, which are clustered into dominant states. Dock each cluster into target protein pockets (e.g., methionine aminopeptidase) using AutoDock Vina. Free energy perturbation (FEP) calculations rank binding affinities, accounting for ester flexibility and sulfur-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.